(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone: is a complex organic compound that belongs to the class of piperidines and pyrazolines
Mechanism of Action
Target of action
TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of action
Trk inhibitors generally work by binding to the kinase domain of the trk receptors, preventing their activation and thus inhibiting the downstream signal transduction pathways .
Biochemical pathways
TRK inhibitors affect several biochemical pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Result of action
Trk inhibitors generally result in the inhibition of cell proliferation and survival, potentially leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound has been found to interact with various enzymes and proteins, including acetylcholinesterase (AChE). It has been shown to inhibit AChE-mediated amyloid-beta (Aβ) fibrillogenesis via interaction with the AChE peripheral anionic site .
Cellular Effects
(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone has been shown to exert neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .
Molecular Mechanism
Molecular docking and simulations studies have indicated that this compound could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Dosage Effects in Animal Models
In animal models, administration of this compound (5 mg kg −1), significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical and histopathological changes in a manner comparable to the standard drug donepezil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine and pyrazolone rings. One common synthetic route includes the following steps:
Formation of the piperidine ring: : This can be achieved through the reaction of benzyl chloride with piperidine in the presence of a strong base.
Formation of the pyrazolone ring: : This involves the cyclization of a hydrazone derivative with a suitable carbonyl compound.
Coupling of the two rings: : The final step involves the coupling of the piperidine and pyrazolone rings through a condensation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalysts can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid derivatives
Reduction: : Piperidine derivatives
Substitution: : Substituted piperidines and pyrazolones
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as a bioactive compound in biological assays.
Medicine: : It may have therapeutic properties and could be developed into a drug candidate.
Industry: : It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both piperidine and pyrazolone rings. Similar compounds include:
Piperidine derivatives: : These compounds share the piperidine ring but may have different substituents.
Pyrazolone derivatives: : These compounds share the pyrazolone ring but may have different substituents.
In comparison, the presence of both rings in this compound provides a unique combination of properties that can be leveraged in various applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(17-14-20-22-9-4-12-24-19(17)22)21-10-7-16(8-11-21)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCQOZJHUKYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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